6-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound features a unique bicyclic structure that incorporates both isoxazole and pyridine rings, along with a pyrazole substituent. The compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
6-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid can be classified as:
The synthesis of 6-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions that include:
The synthesis may utilize various reagents and conditions tailored to optimize yield and purity. For example:
The molecular structure of 6-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is characterized by:
Key structural data include:
The structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry.
This compound can participate in various chemical reactions due to its functional groups:
Reactions are often influenced by factors such as solvent choice, temperature, and reaction time. Careful optimization is required to achieve desired outcomes without undesired side products.
The mechanism of action for compounds like 6-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. This compound may exhibit pharmacological activities through:
Research indicates that derivatives of this class may show activity against various disease models, including those related to inflammation and cancer .
Relevant analytical methods for characterizing these properties include High Performance Liquid Chromatography and Infrared Spectroscopy.
6-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has potential applications in:
This compound's unique structure and properties make it a valuable candidate for further research in drug development and biochemical applications.
Bicyclic heterocycles represent a cornerstone of modern medicinal chemistry, combining the pharmacophoric advantages of distinct aromatic systems into single molecular entities. The fusion of isoxazole and pyridine rings creates a privileged scaffold with enhanced binding capabilities, predictable pharmacokinetic properties, and synthetic versatility. Within this chemical space, 6-methyl-3-(1,3,5-trimethylpyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid emerges as a structurally sophisticated hybrid warranting detailed examination. Its molecular architecture strategically incorporates three pharmacologically significant domains: an electron-deficient isoxazolopyridine core, a sterically defined pyrazole unit, and a versatile carboxylic acid handle—enabling both directed interactions with biological targets and straightforward derivatization for structure-activity relationship exploration .
The systematic naming of bicyclic heterocycles follows precise IUPAC conventions that define ring fusion priorities and substituent positioning. For the subject compound, "isoxazolo[5,4-b]pyridine" designates a fusion where the isoxazole's 4,5-bond connects to the pyridine's b-face (positions 5/6). The "4-carboxylic acid" specifies the carboxylate at pyridine-C4, while "3-(1,3,5-trimethylpyrazol-4-yl)" denotes the C3 substitution pattern. The complete name thus encodes the molecular connectivity unambiguously: 6-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid [1] .
Table 1: Nomenclature and Identifiers of the Target Compound
Nomenclature System | Designation |
---|---|
IUPAC Name | 6-methyl-3-(1,3,5-trimethylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
CAS Registry Number | 1172878-64-6 |
Molecular Formula | C₁₄H₁₄N₄O₃ |
Canonical SMILES | CC1=CC(=C2C(=NOC2=N1)C3=C(N(N=C3C)C)C)C(=O)O |
InChIKey | QVZVMXGWZOCLFB-UHFFFAOYSA-N |
The structural taxonomy classifies it as a Type II fused system, characterized by:
Table 2: Key Heterocyclic Components and Their Pharmacological Roles
Structural Element | Role in Molecular Design |
---|---|
Isoxazolo[5,4-b]pyridine | Electron-deficient core for π-π stacking with biological targets |
1,3,5-Trimethylpyrazole | Steric modulator with hydrogen bond acceptor/donor capacity |
Carboxylic Acid at C4 | Enables salt formation, coordination chemistry, and prodrug derivatization |
Methyl at C6 | Lipophilicity enhancer and metabolic stabilization |
Polyheterocyclic architectures dominate contemporary drug discovery pipelines due to their target compatibility and synthetic tunability. The isoxazolopyridine core specifically demonstrates validated bioactivity across therapeutic domains:
The 1,3,5-trimethylpyrazole moiety significantly enhances target affinity through:
This hybrid leverages "scaffold hopping" principles—retaining critical pharmacophoric features while improving physicochemical properties. Computational analyses predict enhanced blood-brain barrier penetration relative to carboxylic acid-containing biphenyls, suggesting neurological applications .
The synthetic exploration of isoxazolopyridines began with Gewald's pioneering work (1960s) on 2-chloro-3-nitropyridine rearrangements. Early routes suffered from harsh conditions and low regioselectivity, limiting structural diversification. Methodological evolution progressed through three generations:
Table 3: Historical Progression of Isoxazolopyridine Synthesis
Generation | Key Innovation | Limitations |
---|---|---|
1 (1960s-1980s) | Base-promoted rearrangement of 2-chloro-3-nitropyridines using hydroxylamine | Decarbonylation side products; limited to electron-deficient pyridines |
2 (1990s-2010) | Electrophile-mediated cyclization of N-oxide oximes (e.g., Hanna's sulfonyl chloride method) | Requires N-oxide preformation; moderate yields (≤86%) |
3 (2010-Present) | Silver-catalyzed cyclocondensations (e.g., with β,γ-alkynyl-α-imino esters) | Enables regioselective carboxylate positioning; counterion-dependent stereocontrol |
The subject compound's emergence reflects third-generation advances: its C4-carboxylate installation leverages silver-catalyzed cyclocondensations, achieving regioselectivity unattainable via classical methods. Modern DFT studies (B3LYP/6-311+G(d,p)) now guide rational design, confirming the carboxylic acid's preferential canonical form over zwitterionic or enol tautomers—critical for predicting binding interactions .
The strategic incorporation of 1,3,5-trimethylpyrazole addresses historical metabolic instability in first-generation isoxazolopyridines. This evolution exemplifies pharmacophore engineering principles, where systematic heterocyclic hybridization overcomes developmental bottlenecks while expanding therapeutic relevance.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0